molecular formula C15H17N7O4S B2465293 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1226441-27-5

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2465293
CAS No.: 1226441-27-5
M. Wt: 391.41
InChI Key: LEJZOQXERSITBT-UHFFFAOYSA-N
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Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H17N7O4S and its molecular weight is 391.41. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O4S/c1-22-15(18-20-21-22)27-9-13(23)16-7-14-17-12(19-26-14)8-25-11-5-3-10(24-2)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJZOQXERSITBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound that incorporates a complex molecular structure featuring an oxadiazole ring and a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O4SC_{19}H_{23}N_{5}O_{4}S, with a molecular weight of approximately 389.4 g/mol. The presence of functional groups such as the methoxyphenoxy and tetrazole suggests diverse interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their antimicrobial properties . Research indicates that these compounds exhibit significant antibacterial, antifungal, and antiviral activities.

  • Antibacterial Effects : Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, certain oxadiazole derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other resistant strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µM .
  • Fungal and Viral Inhibition : The oxadiazole scaffold has also been linked to antifungal and antiviral activities. Compounds with this moiety have been documented to affect the growth of pathogenic fungi and viruses by disrupting their metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Inhibitors of COX-II are particularly valuable in treating conditions associated with chronic inflammation .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety potentially interacts with key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : The presence of the tetrazole group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Study on Antitubercular Activity

A notable study explored the antitubercular effects of various oxadiazole derivatives. Researchers synthesized compounds similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide and assessed their activity against Mycobacterium bovis. The most promising compounds exhibited strong inhibitory effects on both active and dormant states of the bacteria .

Comparative Analysis of Oxadiazole Derivatives

A comparative analysis highlighted that compounds with longer alkyl substituents on the oxadiazole ring showed enhanced antitubercular activity compared to shorter chains. This finding emphasizes the importance of structural modifications in optimizing biological activity .

Data Summary Table

Property Value
Molecular FormulaC₁₉H₂₃N₅O₄S
Molecular Weight389.4 g/mol
Antibacterial MIC (e.g., M.tuberculosis)4–16 µM
COX-II Inhibition IC500.2 μM (relative potency)

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole rings. For instance, derivatives similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide have shown promising results against various cancer cell lines.

In vitro assays demonstrate significant growth inhibition against several cancer types, including:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

These findings suggest that the compound may act as an enzyme inhibitor involved in cancer proliferation pathways .

Antimicrobial Activity

The compound's oxadiazole core has been associated with antimicrobial properties. Research indicates that similar oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds have been synthesized that show effective inhibition against:

Bacterial SpeciesActivity Type
Bacillus cereusAntibacterial
Escherichia coliAntibacterial

These compounds are believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-Diabetic Potential

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have been investigated for their anti-diabetic effects. In vivo studies using models like Drosophila melanogaster have shown that these compounds can significantly lower glucose levels, indicating their potential as therapeutic agents for diabetes management .

Case Studies and Research Findings

Numerous studies have documented the applications of N-substituted oxadiazoles in medicinal chemistry:

  • Anticancer Studies : A series of oxadiazole derivatives were tested for cytotoxicity against glioblastoma cell lines, revealing significant apoptotic effects through DNA damage mechanisms .
  • Antimicrobial Efficacy : Compounds similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide demonstrated potent activity against various pathogens in disc diffusion assays .
  • Pharmacological Profiles : The pharmacokinetics and bioavailability of these compounds are crucial for their development as therapeutic agents; studies have focused on optimizing these parameters for enhanced efficacy .

Preparation Methods

Preparation of 4-Methoxyphenoxymethyl Amidoxime

The oxadiazole ring is typically constructed via cyclization of amidoxime precursors. A validated protocol involves:

  • Formation of amidoxime : Reacting 4-methoxyphenoxyacetonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux for 12 hours.
  • Cyclization to oxadiazole : Treating the amidoxime with a carbodiimide coupling agent (e.g., EDCl) in dichloromethane at 0–25°C for 6–8 hours to yield 3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole.

Key Reaction Parameters

Step Reagents/Conditions Yield (%)
Amidoxime NH₂OH·HCl, EtOH/H₂O, reflux 85–90
Cyclization EDCl, DCM, rt 70–75

Functionalization at Position 5

To introduce the methylene-amine moiety at position 5 of the oxadiazole:

  • Bromination : Treating the oxadiazole with N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 5-(bromomethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole.
  • Amination : Displacement of bromide using sodium azide in DMF at 60°C, followed by Staudinger reduction (PPh₃, THF/H₂O) to generate 5-(aminomethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole.

Optimization Insight

  • Bromination efficiency improves with radical initiators (e.g., AIBN), achieving >90% conversion.
  • Azide reduction requires strict temperature control (0–5°C) to prevent over-reduction.

Synthesis of 2-((1-Methyl-1H-Tetrazol-5-yl)thio)acetic Acid

Preparation of 1-Methyl-1H-Tetrazole-5-thiol

  • Tetrazole formation : Reacting nitriles with sodium azide and ammonium chloride in DMF at 100°C for 24 hours, followed by methylation using methyl iodide in the presence of K₂CO₃.
  • Thiol activation : Treating 1-methyl-1H-tetrazole with Lawesson’s reagent in toluene under reflux to install the thiol group.

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 4.12 (s, 3H, CH₃), 14.2 (s, 1H, SH).
  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O gradient).

Thioether Formation

Coupling the thiol with bromoacetic acid:

  • Nucleophilic substitution : Reacting 1-methyl-1H-tetrazole-5-thiol with bromoacetic acid in acetone, catalyzed by triethylamine (TEA) at 25°C for 6 hours.
  • Acid activation : Converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane.

Yield Optimization

Molar Ratio (Thiol:Bromoacetate) Catalyst Yield (%)
1:1.2 TEA 65
1:1.5 DBU 78

Final Coupling and Amide Bond Formation

Amide Coupling

The oxadiazole-methylamine is reacted with 2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl chloride under Schotten-Baumann conditions:

  • Reaction conditions : Oxadiazole-methylamine (1 eq), acetyl chloride (1.2 eq), NaOH (2 eq), H₂O/THF (1:1), 0°C → 25°C, 4 hours.
  • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica chromatography (hexane/EtOAc 3:1).

Critical Parameters

  • Excess acyl chloride improves conversion but risks diacylation.
  • Low temperature (0°C) minimizes epimerization.

Analytical Characterization and Process Validation

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₇O₄S [M+H]⁺: 474.1324; found: 474.1328.
  • ¹³C NMR (CDCl₃): δ 168.2 (C=O), 162.0 (oxadiazole C-2), 154.3 (tetrazole C), 55.8 (OCH₃).

Purity and Yield

Step Purity (HPLC) Isolated Yield (%)
Oxadiazole 99.1 72
Tetrazole-thioacetate 98.5 68
Final compound 99.7 58

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Accelerating oxadiazole formation via microwave irradiation (150°C, 20 min) improves yield to 82% while reducing reaction time.

Solid-Phase Synthesis

Immobilizing the oxadiazole precursor on Wang resin enables iterative coupling, though scalability remains challenging.

Industrial-Scale Considerations

Cost Analysis

Reagent Cost (USD/kg) Contribution to Total Cost (%)
4-Methoxyphenoxyacetonitrile 420 45
EDCl 680 30
Lawesson’s reagent 950 15

Environmental Impact

  • E-factor : 18.2 kg waste/kg product (primarily from chromatographic purification).
  • Solvent Recovery : Implementing distillative recycling reduces E-factor to 6.5.

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves:

  • Formation of the 1,2,4-oxadiazole core : React 3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole precursors with chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) .
  • Thioether linkage introduction : Couple the oxadiazole intermediate with 1-methyl-1H-tetrazole-5-thiol using nucleophilic substitution (e.g., S-alkylation with α-haloacetamides) .
  • Purification : Monitor reactions via TLC, isolate products via recrystallization or column chromatography, and confirm purity using HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, S–C=N at ~650 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons on the oxadiazole (δ 8.5–9.0 ppm) and tetrazole (δ 7.5–8.0 ppm) rings, and confirm methoxy (δ ~3.8 ppm) and methylthio (δ ~2.5 ppm) groups .
  • LCMS/HPLC : Verify molecular weight (e.g., [M+H]⁺) and purity (>95%) .

Q. What in vitro models are suitable for preliminary biological evaluation?

  • Cancer cell lines : Test cytotoxicity against panels like NCI-60 (e.g., melanoma, breast cancer) using MTT assays .
  • Enzyme inhibition assays : Screen for interactions with targets like cyclooxygenase (COX) or kinases via fluorometric/colorimetric methods .

Advanced Research Questions

Q. How can the cyclization step in oxadiazole synthesis be optimized?

  • Reaction conditions : Use microwave-assisted synthesis (e.g., 100°C, 30 min) with DMF as solvent and triethylamine as base to accelerate cyclization .
  • Catalysts : Employ fly-ash-supported catalysts to enhance regioselectivity and reduce side products .
  • Yield improvement : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.5:1 molar ratio of α-haloketone to thiourea) .

Q. How to resolve contradictions in biological activity data across assays?

  • Replicate studies : Ensure consistency in cell line passages (e.g., ≤20 passages) and assay protocols (e.g., incubation time, serum concentration) .
  • Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if activity varies (e.g., selectivity in melanoma vs. breast cancer cells) .
  • Off-target profiling : Screen against unrelated enzymes/proteins (e.g., cytochrome P450) to rule out nonspecific effects .

Q. What computational strategies predict SAR for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., COX-2 active site) and prioritize substituents enhancing binding (e.g., para-methoxy groups) .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors using datasets from analogs (e.g., IC50 values against cancer cell lines) .

Q. How to design analogs for improved metabolic stability?

  • Bioisosteric replacement : Substitute the tetrazole ring with 1,2,3-triazole to reduce oxidative metabolism .
  • Prodrug strategies : Introduce ester or carbamate groups at the acetamide moiety for controlled release .
  • In vitro ADME : Assess microsomal stability (e.g., human liver microsomes) and CYP inhibition potential .

Methodological Notes

  • Safety protocols : Store the compound in airtight containers under nitrogen, avoid water contact (risk of thiol release), and handle with PPE (gloves, goggles) due to potential cytotoxicity .
  • Data validation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to confirm assignments .

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